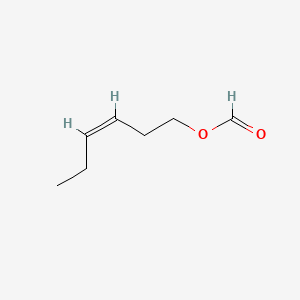

1-Hexylallyl formate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

84681-89-0 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

non-1-en-3-yl formate |

InChI |

InChI=1S/C10H18O2/c1-3-5-6-7-8-10(4-2)12-9-11/h4,9-10H,2-3,5-8H2,1H3 |

InChI Key |

BNHJRSKWTCEYEL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C=C)OC=O |

Origin of Product |

United States |

Foundational & Exploratory

"1-Hexylallyl formate chemical structure and properties"

For Researchers, Scientists, and Drug Development Professionals

Abstract

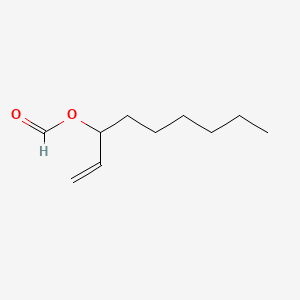

(Z)-3-Hexenyl formate, also known as cis-3-hexenyl formate, is an organic ester recognized for its potent green, fruity, and fresh aroma.[1][2] This volatile compound is a significant component in the natural scent of various plants, including corn mint, raspberry, and black tea.[2] In the realm of chemical applications, it serves as a valuable fragrance and flavoring agent. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, a detailed experimental protocol for its synthesis, and its characteristic spectroscopic data.

Chemical Structure and Identification

(Z)-3-Hexenyl formate is the ester product of the reaction between (Z)-3-hexen-1-ol (cis-leaf alcohol) and formic acid. The presence of the cis-alkene functionality is crucial for its characteristic odor profile.

Systematic Name: (3Z)-hex-3-en-1-yl formate[1]

Common Names: cis-3-Hexenyl formate, Leaf alcohol formate[3]

CAS Number: 33467-73-1[1]

Molecular Formula: C₇H₁₂O₂[4]

Molecular Weight: 128.17 g/mol [4]

Chemical Structure:

Physicochemical Properties

A summary of the key physical and chemical properties of (Z)-3-hexenyl formate is presented in the table below. This data is essential for its handling, application, and in formulation development.

| Property | Value | Reference(s) |

| Appearance | Colorless liquid | [4] |

| Odor | Fresh, green, waxy, sweet, vegetable, grassy, sharp | [3] |

| Density | 0.91 g/mL at 25 °C | [3] |

| Boiling Point | 72 °C at 40 mmHg | [3] |

| Flash Point | 45 °C (113 °F) | [4] |

| Refractive Index (n20/D) | 1.426 | [3] |

| Solubility | Almost insoluble in water; soluble in alcohol and oils | [3] |

| LogP | 2.10 | [3] |

Experimental Protocols: Synthesis of (Z)-3-Hexenyl Formate

The primary route for the synthesis of (Z)-3-hexenyl formate is the Fischer esterification of (Z)-3-hexen-1-ol with formic acid, typically in the presence of an acid catalyst.[4] More reactive acylating agents like formic anhydride can also be employed to improve reaction yield.[4]

Fischer Esterification of (Z)-3-Hexen-1-ol

Materials:

-

(Z)-3-Hexen-1-ol

-

Formic acid (98-100%)

-

Concentrated sulfuric acid (catalyst)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (or sodium sulfate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine (Z)-3-hexen-1-ol and a molar excess of formic acid (typically 1.5 to 2 equivalents).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the alcohol weight) to the stirred reaction mixture.

-

Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and maintain it under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether.

-

Neutralization: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure (Z)-3-hexenyl formate.

Spectroscopic Data

The identity and purity of the synthesized (Z)-3-hexenyl formate can be confirmed through various spectroscopic techniques.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a standard method for the analysis of volatile compounds like (Z)-3-hexenyl formate. The electron ionization (EI) mass spectrum is characterized by a molecular ion peak and specific fragmentation patterns that can be used for its identification.[1][2]

Infrared (IR) Spectroscopy

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (ester) stretch | ~1720 |

| C-O (ester) stretch | ~1180 |

| C=C (alkene) stretch | ~1655 |

| =C-H (alkene) stretch | ~3010 |

| C-H (alkane) stretch | ~2850-2960 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. While a complete, assigned NMR spectrum for (Z)-3-hexenyl formate is not available in the public domain search results, data for the closely related (Z)-3-hexenyl acetate provides a strong basis for predicting the chemical shifts.[5]

Predicted ¹H NMR of (Z)-3-Hexenyl Formate:

-

Formyl Proton (OCHO): A singlet around 8.0 ppm.

-

Alkene Protons (-CH=CH-): Two multiplets between 5.3 and 5.5 ppm.

-

Methylene Protons adjacent to Oxygen (-OCH₂-): A triplet around 4.1 ppm.

-

Allylic Methylene Protons (-CH₂-CH=): A quartet around 2.3 ppm.

-

Ethyl Group Protons (-CH₂CH₃): A multiplet for the methylene group around 2.0 ppm and a triplet for the methyl group around 0.9 ppm.

Predicted ¹³C NMR of (Z)-3-Hexenyl Formate:

-

Carbonyl Carbon (C=O): ~161 ppm.

-

Alkene Carbons (-CH=CH-): Between 123 and 135 ppm.

-

Methylene Carbon adjacent to Oxygen (-OCH₂-): ~64 ppm.

-

Other Aliphatic Carbons: Between 14 and 27 ppm.

Logical Relationships and Workflows

The synthesis and analysis of (Z)-3-hexenyl formate follow a logical progression from starting materials to the final, characterized product.

Conclusion

(Z)-3-Hexenyl formate is a chemically interesting and commercially valuable ester. Its synthesis via Fischer esterification is a straightforward process, and its structure can be unequivocally confirmed by standard spectroscopic methods. The data and protocols presented in this guide offer a solid foundation for researchers and professionals working with this compound.

References

- 1. 3-Hexen-1-ol, formate, (Z)- [webbook.nist.gov]

- 2. 3-Hexen-1-ol, formate, (Z)- [webbook.nist.gov]

- 3. cis-3-Hexenyl formate | 33467-73-1 [chemicalbook.com]

- 4. ScenTree - Cis-3-hexenyl Formate (CAS N° 33467-73-1) [scentree.co]

- 5. cis-3-HEXENYL ACETATE | C8H14O2 | CID 5363388 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Hexenyl Formate Isomers

An important note on nomenclature: The chemical name "1-Hexylallyl formate" is not a standard IUPAC name and is likely a trivial or historical name. The structure implied by "hexylallyl" suggests a C9 chain with a double bond. However, based on common database entries and chemical literature, it is probable that the intended compound belongs to the family of hexenyl formates , which are C7 esters. This guide will therefore focus on the most common and well-documented isomer, (Z)-3-hexenyl formate , and its related isomers, which are significant components in the flavor and fragrance industry and are part of a class of compounds known as green leaf volatiles (GLVs).

This technical guide is intended for researchers, scientists, and professionals in drug development and related fields, providing a comprehensive overview of the chemical properties, synthesis, analysis, and biological significance of hexenyl formate isomers.

Physicochemical Data of Hexenyl Formate Isomers

The quantitative data for various isomers of hexenyl formate are summarized in the table below for easy comparison.

| Property | (Z)-3-Hexenyl formate | (E)-3-Hexenyl formate | Hex-3-en-1-yl formate (mixture) |

| CAS Number | 33467-73-1[1] | 33467-74-2 | 2315-09-5[2] |

| Molecular Formula | C₇H₁₂O₂[1] | C₇H₁₂O₂ | C₇H₁₂O₂[2] |

| Molecular Weight | 128.17 g/mol [1] | 128.17 g/mol | 128.17 g/mol [2] |

| Appearance | Colorless liquid[1] | - | - |

| Odor | Intense grassy-green[3] | - | Green, fruity |

| Boiling Point | 72 °C at 40 mmHg[1] | - | - |

| Density | 0.91 g/mL at 25 °C[1] | - | - |

| Refractive Index | n20/D 1.426[1] | - | - |

| Solubility | Almost insoluble in water; soluble in alcohol, propylene glycol, and oils[1] | - | - |

Experimental Protocols

Synthesis of (Z)-3-Hexenyl Formate via Fischer Esterification

A common method for the synthesis of (Z)-3-hexenyl formate is the Fischer esterification of (Z)-3-hexen-1-ol with formic acid.[4]

Materials:

-

(Z)-3-hexen-1-ol (leaf alcohol)

-

Formic acid (or a suitable derivative like formic anhydride for higher yield)[4]

-

A strong acid catalyst (e.g., concentrated sulfuric acid)[4]

-

Anhydrous sodium sulfate

-

Methylene chloride (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Deionized water

-

Round-bottom flask, reflux condenser, separatory funnel, magnetic stirrer, heating mantle.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine (Z)-3-hexen-1-ol and a molar excess of formic acid.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Heat the reaction mixture to reflux and maintain for a period of 40-60 minutes.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with methylene chloride.

-

Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the excess acid), and again with deionized water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude (Z)-3-hexenyl formate.

-

The crude product can be further purified by fractional distillation under reduced pressure.

Analysis of Hexenyl Formate by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

HS-GC-MS is a powerful technique for the identification and quantification of volatile compounds like hexenyl formate in various matrices.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Headspace autosampler

-

Capillary column suitable for volatile compounds (e.g., DB-WAX, FFAP, or VF-1701-MS)[6][7]

General GC-MS Parameters:

-

Sample Preparation: Place the sample containing hexenyl formate in a headspace vial and seal.

-

Headspace Incubation: Incubate the vial at a controlled temperature (e.g., 50°C) for a specific time (e.g., 10 minutes) with gentle agitation to allow the volatile compounds to partition into the headspace.[8]

-

Injection: Automatically inject a specific volume of the headspace gas into the GC inlet.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[8]

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase to 200°C at a rate of 10°C/min.

-

Ramp: Increase to 250°C at a rate of 20°C/min.

-

Final hold: 250°C for 10 minutes.[8] (Note: The temperature program should be optimized based on the specific column and analytes of interest.)

-

-

Mass Spectrometer:

-

Identification: The identification of hexenyl formate is achieved by comparing the obtained mass spectrum and retention time with those of a reference standard or by matching the mass spectrum with a library database (e.g., NIST).[8]

Biological Significance and Signaling

Hexenyl formate isomers are part of a larger group of plant-derived volatile organic compounds known as Green Leaf Volatiles (GLVs) .[9][10] GLVs, which include C6-aldehydes, alcohols, and their esters, are typically released by plants in response to mechanical damage, such as herbivory.[9][11]

Role in Plant Defense and Signaling:

-

Direct Defense: C6-aldehydes, the precursors to hexenols and their esters, have been shown to possess antimicrobial and antifungal properties, potentially protecting the wounded plant tissue from infection.[9][12][13] They can also act as deterrents to herbivores.[11]

-

Indirect Defense: Upon herbivore attack, plants release a specific blend of GLVs that can act as airborne signals to attract natural predators or parasitoids of the attacking herbivores.[9]

-

Plant-Plant Communication: GLVs released from a damaged plant can be perceived by neighboring plants, priming their defense systems for a potential upcoming attack.[14]

Metabolism: While specific metabolic pathways for hexenyl formate are not extensively detailed, the metabolism of the closely related (Z)-3-hexenyl acetate is known to be hydrolyzed by carboxylesterases in plants to produce (Z)-3-hexenol. It is plausible that hexenyl formate undergoes a similar enzymatic hydrolysis. In intact plant cells, the precursor C6-aldehydes are reduced to C6-alcohols, a detoxification process to minimize cellular damage.[11]

Visualizations

Below are diagrams illustrating key concepts related to hexenyl formate.

Caption: Workflow for the analysis of volatile compounds by HS-GC-MS.

Caption: Biosynthesis and ecological roles of Green Leaf Volatiles (GLVs).

References

- 1. cis-3-Hexenyl formate | 33467-73-1 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. cis-3-Hexen-1-ol - Wikipedia [en.wikipedia.org]

- 4. ScenTree - Cis-3-hexenyl Formate (CAS N° 33467-73-1) [scentree.co]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. EP0481147A1 - Process for the preparation of cis-3-hexene-1-ol from unsaturated fatty acids - Google Patents [patents.google.com]

- 8. Analysis of Volatile Flavor Compounds in Four Commercial Beverages Using Static Headspace Gas Chromatography/Mass Spectrometry: A Qualitative Approach [mdpi.com]

- 9. Green leaf volatiles - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. Differential metabolisms of green leaf volatiles in injured and intact parts of a wounded leaf meet distinct ecophysiological requirements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Green leaf volatiles: biosynthesis, biological functions and their applications in biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Analytical Profile of 1-Hexylallyl Formate: A Technical Overview

Introduction

1-Hexylallyl formate is an organic ester characterized by the presence of both a hexyl group and an allyl group attached to a central formate moiety. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published experimental data for this specific compound, this document presents a predictive analysis based on the known spectroscopic behaviors of structurally related compounds, such as hexyl formate and other formate esters. The methodologies for obtaining such data are also detailed, offering a framework for the experimental analysis of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of similar chemical structures and established principles of chemical analysis.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.10 | s | 1H | H-C(=O)O- |

| 5.95 | ddt | 1H | -CH=CH₂ |

| 5.30 | dq | 1H | =CH₂ (trans) |

| 5.20 | dq | 1H | =CH₂ (cis) |

| 4.60 | dt | 2H | -O-CH₂-CH= |

| 1.70 | p | 2H | -O-CH₂-CH₂- |

| 1.35-1.25 | m | 6H | -(CH₂)₃-CH₃ |

| 0.90 | t | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 161.0 | C=O |

| 133.5 | -CH=CH₂ |

| 118.0 | =CH₂ |

| 68.0 | -O-CH₂- |

| 31.5 | -CH₂- |

| 28.5 | -CH₂- |

| 25.5 | -CH₂- |

| 22.5 | -CH₂- |

| 14.0 | -CH₃ |

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080 | Medium | =C-H stretch (alkene) |

| 2960-2850 | Strong | C-H stretch (alkane) |

| 1725 | Strong | C=O stretch (ester) |

| 1645 | Medium | C=C stretch (alkene) |

| 1180 | Strong | C-O stretch (ester) |

| 990, 920 | Medium | =C-H bend (alkene) |

Table 4: Predicted Mass Spectrometry (Electron Ionization) Data

| m/z | Relative Intensity | Assignment |

| 156 | Low | [M]⁺ (Molecular Ion) |

| 111 | Medium | [M - OCHO]⁺ |

| 85 | High | [C₆H₁₃]⁺ |

| 41 | Very High | [C₃H₅]⁺ (Allyl cation) |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a spectral width of 16 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1 second.

-

Accumulate 16 scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Set the spectral width to 240 ppm.

-

Employ a 45-degree pulse angle and a relaxation delay of 2 seconds.

-

Accumulate 1024 scans.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation: Apply a thin film of neat this compound onto a potassium bromide (KBr) or sodium chloride (NaCl) salt plate.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 16 scans to improve the signal-to-noise ratio.

-

Perform a background scan of the clean salt plate prior to sample analysis.

-

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. Identify and label the significant absorption peaks.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatography (GC) system for separation prior to analysis.

-

Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) source.

-

Data Acquisition:

-

Set the ionization energy to 70 eV.

-

Scan a mass-to-charge (m/z) range of 35-200 amu.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualizations

Diagram 1: Spectroscopic Analysis Workflow

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

A Comprehensive Review of the Synthesis of Allyl Formate Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the primary synthetic routes to allyl formate, a valuable chemical intermediate. The document details various methodologies, including direct esterification, transesterification, and synthesis from bio-renewable sources like glycerol. Each method is presented with detailed experimental protocols, quantitative data, and mechanistic insights to facilitate its application in research and development.

Direct Esterification: The Fischer-Speier Approach

The Fischer-Speier esterification is a classic and straightforward method for the synthesis of esters, including allyl formate, through the acid-catalyzed reaction of a carboxylic acid with an alcohol. In this case, formic acid is reacted with allyl alcohol in the presence of a strong acid catalyst.

The overall reaction is an equilibrium process. To drive the reaction towards the formation of the ester, it is common to use an excess of one of the reactants (typically the alcohol) or to remove the water formed during the reaction, for instance, by azeotropic distillation.[1]

Experimental Protocol: Fischer-Speier Synthesis of Allyl Formate

Materials:

-

Formic acid

-

Allyl alcohol

-

Concentrated sulfuric acid (catalyst)

-

Anhydrous sodium sulfate (drying agent)

-

Sodium bicarbonate solution (for neutralization)

-

Dichloromethane (solvent for extraction)

-

Dean-Stark apparatus (optional, for water removal)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), combine formic acid and a molar excess of allyl alcohol (e.g., a 1:3 molar ratio).

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol% relative to the formic acid) to the mixture while stirring.

-

Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acidic catalyst and unreacted formic acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude allyl formate.

-

Purify the crude product by fractional distillation to obtain pure allyl formate (boiling point: 82-83 °C).

| Reactant/Catalyst | Molar Ratio | Typical Yield (%) | Reference |

| Formic Acid:Allyl Alcohol | 1:3 | 65-99 (yield varies with conditions) | [1] |

| Sulfuric Acid | 1-2 mol% | [2] |

Transesterification: A Catalytic Approach

Transesterification involves the conversion of one ester to another by reaction with an alcohol in the presence of a catalyst. For the synthesis of allyl formate, this typically involves reacting a readily available formate ester, such as methyl formate, with allyl alcohol. This method can be advantageous as it often proceeds under milder conditions than direct esterification.

Scandium Triflate (Sc(OTf)₃) Catalyzed Transesterification

Scandium triflate is a versatile Lewis acid catalyst that has been shown to be effective in promoting transesterification reactions.[3] Its high catalytic activity and stability make it a suitable choice for this transformation.[4]

Experimental Protocol:

Materials:

-

Methyl formate

-

Allyl alcohol

-

Scandium triflate (Sc(OTf)₃)

-

Anhydrous solvent (e.g., toluene)

-

Molecular sieves (optional, to remove methanol byproduct)

Procedure:

-

To a solution of allyl alcohol in an anhydrous solvent, add a catalytic amount of scandium triflate (e.g., 1-5 mol%).

-

Add methyl formate to the reaction mixture.

-

If desired, add activated molecular sieves to the reaction to sequester the methanol byproduct and drive the equilibrium towards the product.

-

Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by GC-MS or TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation.

N-Heterocyclic Carbene (NHC) Catalyzed Transesterification

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of transformations, including the formylation of alcohols via transesterification.[3] They offer a metal-free alternative and can be highly efficient even at low catalyst loadings.[5]

Experimental Protocol:

Materials:

-

Allyl alcohol

-

Methyl formate (as the formyl transfer reagent)

-

NHC precursor (e.g., 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride, IMes·HCl)

-

A strong base (e.g., potassium tert-butoxide) to generate the free carbene

-

Anhydrous toluene

-

5Å Molecular sieves

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, suspend the NHC precursor in anhydrous toluene.

-

Add a strong base to generate the free NHC in situ.

-

To this mixture, add allyl alcohol, methyl formate, and activated 5Å molecular sieves.

-

Stir the reaction at room temperature and monitor its progress.

-

Once the reaction is complete, filter off the molecular sieves and quench the reaction.

-

Work up the reaction mixture by washing with water and brine.

-

Dry the organic layer and remove the solvent to yield the crude product, which can be further purified.

| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature | Yield (%) | Reference |

| Sc(OTf)₃ | 1-5 | Toluene | Room Temp - Reflux | High | [3] |

| NHC (e.g., IMes) | 1-5 | Toluene | Room Temp | Good to Excellent | [3][5] |

Synthesis from Glycerol and Formic Acid

The reaction between glycerol and formic acid is a notable pathway for the production of allyl alcohol, a valuable chemical derived from the biodiesel byproduct, glycerol.[6][7] Interestingly, allyl formate is a key intermediate and can be the major product under specific reaction conditions. This process represents a sustainable route to allyl formate from a renewable feedstock.

The reaction proceeds in a stepwise manner, initially forming glyceryl formates, which then decompose at higher temperatures to yield allyl alcohol, water, and carbon dioxide.[8] However, by manipulating the reaction conditions, the formation of allyl formate can be favored. Specifically, higher reaction temperatures (above 260 °C) and slower heating rates can increase the yield of allyl formate.

Experimental Protocol for Maximizing Allyl Formate Yield

Materials:

-

Glycerol

-

Formic acid (85-90%)

Procedure:

-

In a round-bottom flask equipped for distillation, combine glycerol and formic acid.

-

Heat the mixture slowly. A slower heating rate is crucial for maximizing allyl formate production.

-

Maintain the reaction temperature above 260 °C.

-

Collect the distillate, which will be a mixture containing allyl formate, allyl alcohol, water, and unreacted formic acid.

-

To isolate the allyl formate, the distillate can be washed with water to remove the more water-soluble components like allyl alcohol and formic acid.

-

The remaining organic layer, rich in allyl formate, can be dried and further purified by fractional distillation.

| Parameter | Condition for High Allyl Formate Yield | Reference |

| Reaction Temperature | > 260 °C | |

| Heating Rate | Slow |

Visualizing the Synthetic Pathways

To better illustrate the relationships between the different synthetic approaches, the following diagrams are provided in the DOT language for Graphviz.

Caption: Fischer-Speier esterification of formic acid and allyl alcohol.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. cerritos.edu [cerritos.edu]

- 3. Ester synthesis by transesterification [organic-chemistry.org]

- 4. Scandium Triflate: A Versatile Catalyst with Promising Applications | Scandium [scandium.org]

- 5. N-Heterocyclic Carbene Catalyzed Transformylation [organic-chemistry.org]

- 6. Synthesis of allyl alcohol as a method to valorise glycerol from the biodiesel production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. US9120718B1 - Method for preparing allyl alcohol - Google Patents [patents.google.com]

"physical properties like boiling point and density of 1-Hexylallyl formate"

Technical Guide: Physicochemical Properties of Hexenyl Formate Isomers

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Subject: An In-depth Analysis of the Physical Properties of C7H12O2 Formate Esters, with a focus on Boiling Point and Density.

Introduction:

This technical guide addresses the inquiry regarding the physical properties of "1-Hexylallyl formate." It is important to note that "this compound" is not a standard systematic name in chemical nomenclature, and a search of chemical literature and databases did not yield any data for a compound with this specific name. It is plausible that this name is a non-standard reference to an isomer of hexenyl formate. The most likely structures corresponding to a "hexylallyl" moiety would be isomers of hexenyl alcohol, which, when esterified with formic acid, form hexenyl formate (C7H12O2).

This guide, therefore, provides a detailed overview of the physical properties of closely related and structurally similar compounds, namely Hexyl formate and Allyl formate , to serve as a valuable reference point. Furthermore, it outlines the standard experimental protocols for the determination of boiling point and density for uncharacterized liquid organic compounds.

Data Presentation: Physical Properties of Related Formate Esters

To provide a comparative baseline, the following table summarizes the key physical properties of hexyl formate (the saturated C6 analogue) and allyl formate (the C3 unsaturated parent ester).

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Hexyl formate | C7H14O2 | 130.19 | 155-156 | 0.879 at 25°C |

| Allyl formate | C4H6O2 | 86.09 | 83-85 | 0.910 - 0.930 at 25°C[1] |

Experimental Protocols

The following sections detail the standard laboratory procedures for the determination of boiling point and density of liquid organic compounds.

Protocol 1: Determination of Boiling Point (Microscale Method)

This method is suitable for small quantities of a liquid sample.

Apparatus:

-

Thiele tube or a similar heating apparatus (e.g., aluminum block heater)[2]

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube (fusion tube)

-

Heat source (e.g., Bunsen burner or hot plate)

-

Liquid for heating bath (e.g., mineral oil or silicone oil)

-

Stand and clamp

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed into the fusion tube.[3]

-

A capillary tube, which has been sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.[2]

-

The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.[3]

-

The entire assembly is then placed in a Thiele tube or an aluminum block heater.[4]

-

The apparatus is heated gently and uniformly.[2]

-

As the temperature rises, air trapped in the capillary tube will slowly be expelled. Upon reaching the boiling point, a continuous and rapid stream of bubbles will emerge from the open end of the capillary tube.[2]

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

-

The atmospheric pressure should be recorded as the boiling point is pressure-dependent.[5]

Protocol 2: Determination of Density using a Pycnometer

This method provides a precise measurement of the density of a liquid.

Apparatus:

-

Pycnometer (a glass flask with a specific, known volume)

-

Analytical balance

-

Thermometer

-

Water bath (for temperature control)

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed on an analytical balance.

-

The pycnometer is then filled with the sample liquid. Care should be taken to avoid air bubbles.

-

The filled pycnometer is placed in a temperature-controlled water bath until it reaches thermal equilibrium (e.g., 25°C).

-

The volume is adjusted precisely to the calibration mark of the pycnometer, and any excess liquid on the exterior is carefully wiped off.

-

The filled pycnometer is weighed again to determine the mass of the liquid.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[6]

Mandatory Visualization

The following diagram illustrates a generalized workflow for the characterization of the physical properties of a novel or uncharacterized liquid organic compound.

Caption: Workflow for Physical Property Characterization.

References

- 1. unitedaromatics.com [unitedaromatics.com]

- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

- 4. byjus.com [byjus.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. mt.com [mt.com]

A Technical Guide to the Solubility of 1-Hexylallyl Formate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Principles of Ester Solubility

Esters, such as 1-hexylallyl formate, are organic compounds formed from the reaction of a carboxylic acid with an alcohol.[1] Their solubility is governed by the principle of "like dissolves like." Generally, esters are less polar than alcohols but more polar than hydrocarbons. The solubility of an ester in an organic solvent depends on the interplay of several factors:

-

Polarity of the Solvent: Esters tend to be soluble in a wide range of organic solvents, from nonpolar solvents like hexane to more polar solvents like ethanol and acetone.[2] The ester's ability to engage in dipole-dipole interactions with polar solvent molecules enhances its solubility.

-

Carbon Chain Length: The length of the alkyl chains in both the carboxylate and alcohol portions of the ester influences its solubility. As the carbon chain length increases, the nonpolar character of the molecule becomes more dominant, leading to higher solubility in nonpolar solvents and lower solubility in polar solvents.

-

Hydrogen Bonding: Esters can act as hydrogen bond acceptors through their carbonyl oxygen, but they cannot act as hydrogen bond donors.[2] This allows them to be soluble in protic solvents like alcohols, although their solubility is generally lower than that of the parent alcohol.

Hypothetical Solubility Data for this compound

The following table illustrates how quantitative solubility data for this compound in various organic solvents at a standard temperature (e.g., 25°C) would be presented. The values provided are hypothetical and serve as a template for organizing experimental results.

| Organic Solvent | Chemical Formula | Polarity Index | Hypothetical Solubility of this compound ( g/100 mL) |

| Hexane | C₆H₁₄ | 0.1 | > 50 |

| Toluene | C₇H₈ | 2.4 | > 50 |

| Diethyl Ether | (C₂H₅)₂O | 2.8 | > 50 |

| Dichloromethane | CH₂Cl₂ | 3.1 | > 50 |

| Acetone | (CH₃)₂CO | 5.1 | 20 - 30 |

| Ethyl Acetate | CH₃COOC₂H₅ | 4.4 | > 50 |

| Isopropanol | (CH₃)₂CHOH | 3.9 | 10 - 20 |

| Ethanol | C₂H₅OH | 4.3 | 5 - 10 |

| Methanol | CH₃OH | 5.1 | 1 - 5 |

Experimental Protocol for Determining Solubility

The following is a detailed methodology for determining the solubility of this compound in various organic solvents. This protocol is adapted from standard laboratory procedures for solubility determination.[3]

Objective: To quantitatively determine the solubility of this compound in a selection of organic solvents at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade): Hexane, Toluene, Diethyl Ether, Dichloromethane, Acetone, Ethyl Acetate, Isopropanol, Ethanol, Methanol

-

Small test tubes or vials with caps

-

Analytical balance

-

Vortex mixer

-

Constant temperature water bath or incubator

-

Micropipettes

-

Filtration apparatus (e.g., syringe filters)

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for concentration analysis

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume (e.g., 2 mL) of each organic solvent in separate vials. The excess solid should be visible to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath set to the desired temperature (e.g., 25°C) and agitate them using a vortex mixer or shaker for a predetermined equilibration time (e.g., 24 hours) to ensure the solution reaches saturation.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed in the temperature bath for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a micropipette.

-

Immediately filter the collected supernatant through a syringe filter (with a pore size appropriate to remove any undissolved solid) into a clean, pre-weighed vial.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

Weigh the vial containing the filtered solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of this compound.

-

Once the solvent has completely evaporated, reweigh the vial containing the solute residue.

-

Calculate the solubility in g/100 mL.

-

-

Chromatographic Analysis (for volatile solvents):

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze the standard solutions using a calibrated GC or HPLC to generate a standard curve.

-

Dilute the filtered saturated solution with a known volume of the solvent.

-

Inject the diluted sample into the chromatograph and determine the concentration of this compound from the standard curve.

-

Calculate the original solubility, accounting for the dilution factor.

-

-

Data Recording:

-

Record the solubility of this compound in each solvent, typically as g/100 mL or mol/L, at the specified temperature.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

While specific experimental data on the solubility of this compound in organic solvents is not currently available, this technical guide provides the foundational knowledge and a detailed experimental framework necessary for researchers to undertake such an investigation. By understanding the principles of ester solubility and following a robust experimental protocol, scientists and drug development professionals can generate the critical data needed to effectively utilize this compound in their applications. The provided templates for data presentation and the workflow visualization are intended to aid in the systematic execution and reporting of these solubility studies.

References

An In-depth Technical Guide to the Isomers and Stereochemistry of 1-Hexylallyl Formate

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hexylallyl formate, systematically known as non-1-en-3-yl formate, is a chiral ester with potential applications in the flavor, fragrance, and pharmaceutical industries. Its biological activity and sensory properties are intrinsically linked to its stereochemistry. This technical guide provides a comprehensive overview of the isomers and stereochemical aspects of this compound, including its synthesis, separation, and characterization. Due to the limited availability of specific experimental data for this compound, this guide leverages information from analogous structures and established chemical principles to provide robust theoretical and practical insights for research and development.

Introduction to this compound

This compound (non-1-en-3-yl formate) is an organic ester characterized by a formate group attached to a nine-carbon allylic alcohol backbone. The precursor alcohol, 1-nonen-3-ol, possesses a stereocenter at the C-3 position, which gives rise to two enantiomeric forms of the final ester product.[1][2][3][4][5] The chirality of this molecule is a critical determinant of its physical, chemical, and biological properties.

Molecular Structure and Isomerism

The molecular formula of this compound is C₁₀H₁₈O₂. Its structure contains a chiral center at the carbon atom bonded to the formate group (C-3 of the original alcohol). This results in the existence of two enantiomers:

-

(R)-non-1-en-3-yl formate

-

(S)-non-1-en-3-yl formate

These enantiomers are non-superimposable mirror images and are expected to exhibit identical physical properties such as boiling point and density, but will rotate plane-polarized light in opposite directions. Their interactions with other chiral molecules, such as biological receptors, are expected to differ significantly.

Physicochemical Properties

Table 1: Physicochemical Properties of 1-Nonen-3-ol (Precursor) and a Related C₁₀H₁₈O₂ Isomer

| Property | 1-Nonen-3-ol | Citronellic Acid (C₁₀H₁₈O₂) |

| Molecular Formula | C₉H₁₈O | C₁₀H₁₈O₂ |

| Molecular Weight ( g/mol ) | 142.24[1][2][3] | 170.25[6] |

| Boiling Point (°C) | 195.0 @ 760 mmHg[3] | 257.0 (predicted) |

| Density (g/cm³) | 0.839 (predicted) | 0.93 (predicted) |

| Solubility in Water | Low | Insoluble in water[6] |

| Refractive Index | 1.446 (predicted) | 1.45 (predicted) |

Experimental Protocols

Synthesis of Racemic this compound

A common method for the synthesis of formate esters is the esterification of the corresponding alcohol with formic acid or a derivative.

Protocol: Fischer Esterification of 1-Nonen-3-ol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 1-nonen-3-ol (1 equivalent) and an excess of formic acid (2-3 equivalents) in a suitable solvent such as toluene.

-

Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (0.01-0.05 equivalents).

-

Reaction Conditions: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the ester product.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alcohol is consumed.

-

Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel.

Chiral Separation of Enantiomers

The separation of the (R) and (S) enantiomers of this compound can be achieved using chiral high-performance liquid chromatography (HPLC).[8][9]

Protocol: Chiral HPLC Separation

-

Column Selection: Utilize a chiral stationary phase (CSP) column. Polysaccharide-based CSPs (e.g., Chiralpak or Chiralcel) are often effective for separating a wide range of enantiomers.[10]

-

Mobile Phase: A mobile phase consisting of a mixture of n-hexane and isopropanol is a common starting point for normal-phase chiral separations. The ratio of the solvents should be optimized to achieve baseline separation of the enantiomers.

-

Instrumentation:

-

HPLC system with a UV detector (detection wavelength will depend on the chromophore; for an unconjugated ester, this will be in the low UV range, e.g., 210 nm).

-

Chiral HPLC column.

-

-

Sample Preparation: Dissolve a small amount of the racemic this compound in the mobile phase.

-

Chromatographic Conditions:

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 25 °C).

-

Injection Volume: 5-20 µL.

-

-

Data Analysis: The two enantiomers will elute at different retention times. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Spectroscopic Characterization (Predicted)

While specific spectra for this compound are not available, the expected spectroscopic data can be inferred from the structure and data for analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Formate proton (OCHO): Singlet around δ 8.0-8.2 ppm. - Allylic proton (-CH(O)-): Multiplet around δ 5.0-5.5 ppm. - Vinylic protons (CH₂=CH-): Multiplets between δ 5.0-6.0 ppm. - Hexyl chain protons (-CH₂- and -CH₃): Resonances in the upfield region, δ 0.8-1.8 ppm. |

| ¹³C NMR | - Formate carbonyl carbon (C=O): Signal around δ 160-165 ppm. - Allylic carbon (-CH(O)-): Signal around δ 70-80 ppm. - Vinylic carbons (CH₂=CH-): Signals in the range of δ 115-140 ppm. - Hexyl chain carbons: Signals in the upfield region, δ 10-40 ppm. |

| IR Spectroscopy | - C=O stretch (ester): Strong absorption band around 1720-1740 cm⁻¹. - C-O stretch (ester): Strong absorption band around 1150-1250 cm⁻¹. - C=C stretch (alkene): Absorption band around 1640-1680 cm⁻¹. - =C-H bend (alkene): Absorption bands around 910 and 990 cm⁻¹ for the monosubstituted alkene. |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A peak corresponding to the molecular weight (170.13). - Fragmentation: Characteristic fragmentation patterns including the loss of the formate group (HCOO·), the hexyl chain, and cleavage at the allylic position. |

Visualizations

Stereoisomers of this compound

Caption: Stereoisomers of this compound.

Experimental Workflow: Synthesis and Chiral Separation

Caption: Workflow for Synthesis and Chiral Separation.

Conclusion

This technical guide provides a foundational understanding of the isomers and stereochemistry of this compound. While specific experimental data for this molecule is sparse, the principles of stereochemistry, ester synthesis, and chiral separation provide a clear path for its preparation and characterization. For researchers in drug development and related fields, the ability to synthesize and isolate pure enantiomers of such chiral molecules is paramount for elucidating structure-activity relationships and ensuring the development of safe and effective products. The provided protocols and predicted data serve as a valuable resource for initiating research on this compound and its potential applications.

References

- 1. Buy 1-Nonen-3-ol | 21964-44-3 [smolecule.com]

- 2. 1-Nonen-3-ol [webbook.nist.gov]

- 3. 1-Nonen-3-ol | C9H18O | CID 89560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 1-nonen-3-ol (C9H18O) [pubchemlite.lcsb.uni.lu]

- 5. 1-Nonen-3-ol [webbook.nist.gov]

- 6. Citronellic acid | C10H18O2 | CID 10402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. Chiral Separations Techniques - Video | Regis Technologies [registech.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of Formate Esters Using Lipase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formate esters are valuable chemical compounds utilized as flavoring agents in the food and fragrance industries, as well as versatile solvents and intermediates in pharmaceutical synthesis.[1][2] Traditionally, their synthesis involves chemical methods that often require harsh conditions, such as high temperatures and pressures, and can lead to the formation of undesirable byproducts, posing environmental concerns.[1][3] Enzymatic synthesis, employing lipases as biocatalysts, presents a green and efficient alternative, offering milder reaction conditions, high specificity, and reduced environmental impact.[1][4][5] Lipases, particularly in their immobilized form, demonstrate significant potential for catalyzing the esterification of formic acid with various alcohols to produce formate esters with high conversion rates.[1][4][6] This document provides detailed application notes and experimental protocols for the lipase-catalyzed synthesis of formate esters, focusing on octyl formate and phenethyl formate as representative examples.

Key Parameters Influencing Enzymatic Synthesis

The efficiency of lipase-catalyzed synthesis of formate esters is influenced by several critical parameters that must be optimized to achieve high yields. These include the choice of lipase, enzyme concentration, molar ratio of substrates, reaction temperature, and the solvent system.[1][7]

-

Lipase Selection: Different lipases exhibit varying catalytic efficiencies for the synthesis of formate esters. Immobilized lipases are generally preferred due to their enhanced stability and ease of reuse.[4] Novozym 435, an immobilized lipase B from Candida antarctica, has been shown to be highly effective for this application.[1][4][7]

-

Enzyme Concentration: The concentration of the lipase directly impacts the reaction rate. An optimal concentration exists beyond which the increase in conversion becomes negligible or may even decrease.[1]

-

Molar Ratio of Reactants: The molar ratio of formic acid to the alcohol substrate is a crucial factor. An excess of the alcohol is often used to shift the reaction equilibrium towards ester formation.[1][4]

-

Reaction Temperature: Temperature affects both the enzyme's activity and stability. While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation.[1][4][5]

-

Solvent Selection: The choice of solvent can significantly influence the enzyme's catalytic activity and the solubility of the substrates and products.[1][7]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize the quantitative data from studies on the enzymatic synthesis of octyl formate and phenethyl formate, highlighting the impact of various reaction parameters on the conversion yield.

Table 1: Effect of Different Immobilized Lipases on Formate Ester Synthesis

| Lipase | Substrate Alcohol | Conversion Yield (%) | Reference |

| Novozym 435 | 1-Octanol | 33.23 | [1] |

| Lipozyme RM IM | 1-Octanol | 1.28 | [1] |

| Lipozyme TL IM | 1-Octanol | 2.09 | [1] |

| Novozym 435 | Phenethyl Alcohol | Not specified | [4] |

Table 2: Optimization of Reaction Parameters for Octyl Formate Synthesis using Novozym 435

| Parameter | Condition | Conversion Yield (%) | Reference |

| Enzyme Concentration | 5 g/L | 33.23 | [1] |

| 10 g/L | 65.64 | [1] | |

| 15 g/L | 70.55 | [1] | |

| 20 g/L | 65.49 | [1] | |

| Molar Ratio (Formic Acid:Octanol) | 1:1 | 70.55 | [1] |

| 1:3 | 76.17 | [1] | |

| 1:5 | 76.07 | [1] | |

| 1:7 | 80.71 | [1] | |

| 1:9 | 78.60 | [1] | |

| Reaction Temperature | 20 °C | 77.10 | [1] |

| 30 °C | 80.71 | [1] | |

| 40 °C | 81.96 | [1] | |

| 50 °C | 78.71 | [1] | |

| Solvent | n-Hexane | 70.55 | [1] |

| 1,2-Dichloroethane | 96.51 | [1] |

Table 3: Optimization of Reaction Parameters for Phenethyl Formate Synthesis using Novozym 435

| Parameter | Condition | Conversion Yield (%) | Reference |

| Enzyme Concentration | 5 g/L | ~45 | [4] |

| 10 g/L | ~65 | [4] | |

| 15 g/L | ~70 | [4] | |

| 20 g/L | ~68 | [4] | |

| Molar Ratio (Formic Acid:Phenethyl Alcohol) | 1:1 | ~60 | [4] |

| 1:3 | ~68 | [4] | |

| 1:5 | ~70 | [4] | |

| 1:7 | ~69 | [4] | |

| Reaction Temperature | 20 °C | 70.11 | [4] |

| 30 °C | 71.40 | [4] | |

| 40 °C | 73.64 | [4] | |

| 50 °C | 70.05 | [4] | |

| Solvent | n-Hexane | ~70 | [4] |

| 1,2-Dichloroethane | 95.92 | [4] |

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Octyl Formate

This protocol is based on the optimized conditions for the synthesis of octyl formate using Novozym 435.[1][8]

Materials:

-

Novozym 435 (immobilized lipase B from Candida antarctica)

-

Formic acid

-

1-Octanol

-

1,2-Dichloroethane (solvent)

-

Shaking incubator

-

Serum bottle

-

Filter paper

-

n-Hexane (for washing)

-

Vacuum desiccator

Procedure:

-

Prepare the reaction mixture in a serum bottle by adding formic acid and 1-octanol in a 1:7 molar ratio.

-

Add 1,2-dichloroethane as the solvent. The final concentration of the substrates should be 50 mM.[8]

-

Add Novozym 435 to the mixture to a final concentration of 15 g/L.

-

Seal the serum bottle and place it in a shaking incubator set at 40 °C and 150 rpm.

-

Allow the reaction to proceed for the desired time (e.g., 1 hour for kinetic studies or longer for maximum conversion).[8]

-

To monitor the reaction progress, withdraw samples at different time intervals.

-

To terminate the reaction and recover the enzyme, filter the reaction mixture using filter paper.

-

Wash the recovered Novozym 435 with n-hexane and dry it in a vacuum desiccator for 1 hour before reuse.[1]

-

Analyze the product (octyl formate) concentration in the filtrate using a suitable analytical method, such as gas chromatography (GC).

Protocol 2: Enzymatic Synthesis of Phenethyl Formate

This protocol is based on the optimized conditions for the synthesis of phenethyl formate using Novozym 435.[4]

Materials:

-

Novozym 435

-

Formic acid

-

Phenethyl alcohol

-

1,2-Dichloroethane (solvent)

-

Reaction vessel with temperature control and stirring

-

Gas chromatograph (GC) for analysis

Procedure:

-

In a reaction vessel, combine formic acid and phenethyl alcohol in a 1:5 molar ratio.

-

Add 1,2-dichloroethane as the solvent.

-

Add Novozym 435 to the mixture to a final concentration of 15 g/L.

-

Maintain the reaction temperature at 40 °C with constant stirring.

-

Monitor the conversion of formic acid to phenethyl formate by taking samples at regular intervals and analyzing them by GC.

-

Upon completion of the reaction, separate the immobilized enzyme from the reaction mixture by filtration for potential reuse.

Visualizations

Experimental Workflow

Caption: Workflow for enzymatic synthesis of formate esters.

Lipase-Catalyzed Esterification Mechanism

Caption: Proposed mechanism for lipase-catalyzed esterification.

Conclusion

The enzymatic synthesis of formate esters using lipases, particularly Novozym 435, offers a highly efficient and environmentally friendly alternative to conventional chemical methods.[1][4] By optimizing key reaction parameters such as enzyme concentration, substrate molar ratio, temperature, and solvent, high conversion yields can be achieved.[1][2][4] The reusability of the immobilized enzyme further enhances the economic viability of this biocatalytic process.[1] The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the development and implementation of enzymatic routes for formate ester production.

References

- 1. mdpi.com [mdpi.com]

- 2. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel and Efficient Synthesis of Phenethyl Formate via Enzymatic Esterification of Formic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of Formate Esters as Fragrance Components in Research

Topic: Use of 1-Hexylallyl Formate and its Analogs as Fragrance Components in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formate esters are a class of organic compounds known for their characteristic fruity and ethereal aromas, making them valuable components in the fragrance and flavor industries.[1] While the specific fragrance component "this compound" is not widely documented in scientific literature, its structural analog, n-hexyl formate, serves as an excellent and representative model for studying the application of formate esters in fragrance research. These esters are synthesized by the reaction of formic acid with an alcohol.[2] Their volatility and pleasant scent profiles allow for their use in a variety of products, from fine perfumes to household goods.[1][3] This document provides detailed application notes and experimental protocols for researchers interested in evaluating formate esters like n-hexyl formate as fragrance ingredients.

Data Presentation: Physicochemical and Olfactory Properties

The following tables summarize the key quantitative data for n-hexyl formate, a representative formate ester.

| Physical and Chemical Properties of n-Hexyl Formate | |

| Property | Value |

| CAS Number | 629-33-4 |

| Molecular Formula | C7H14O2 |

| Molecular Weight | 130.18 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 155-156 °C |

| Melting Point | -63 °C |

| Density | 0.879 g/mL at 25 °C |

| Flash Point | 48 °C (closed cup) |

| Solubility | Slightly soluble in water; soluble in alcohol and oils. |

| Olfactory Profile of n-Hexyl Formate | |

| Odor Type | Fruity, Ethereal, Green |

| Odor Description | Described as having notes of apple, unripe plum, and banana with a sweet character. |

| Application in Perfumery | Used to add fruity and green top notes to fragrance compositions. Often utilized in floral and citrus accords. |

Signaling Pathway

The perception of fragrance molecules like formate esters is initiated in the olfactory epithelium of the nasal cavity. The binding of an odorant molecule to an olfactory receptor (OR) on the cilia of olfactory sensory neurons triggers a signal transduction cascade. This process converts the chemical signal into an electrical signal that is transmitted to the brain for interpretation.

The diagram below illustrates the generally accepted olfactory signal transduction pathway.

Experimental Protocols

The evaluation of a fragrance component involves a combination of sensory and analytical techniques. The following protocols provide a framework for the comprehensive assessment of a formate ester like n-hexyl formate.

Sensory Evaluation Protocol: Odor Profile and Intensity

Objective: To characterize the odor profile and intensity of the fragrance component.

Materials:

-

Test fragrance component (e.g., n-hexyl formate)

-

Odorless solvent (e.g., dipropylene glycol or ethanol)

-

Glass vials with caps

-

Perfumer's smelling strips (blotters)

-

Controlled environment sensory booths[4]

Procedure:

-

Panelist Selection and Training:

-

Recruit a panel of 10-15 individuals.[5] Screen panelists for normal olfactory function and absence of allergies or sensitivities to fragrances.[4]

-

Train panelists to identify and rate the intensity of various reference odorants representing different odor families (e.g., fruity, floral, woody, green).[6]

-

-

Sample Preparation:

-

Prepare a series of dilutions of the test fragrance component in the chosen solvent (e.g., 10%, 5%, 1%, and 0.1% by weight).

-

-

Odor Profile Evaluation:

-

Dip a smelling strip into each dilution, ensuring about 1 cm is submerged.

-

Allow the solvent to evaporate for a few seconds.

-

Present the smelling strips to the panelists in a randomized order.

-

Ask panelists to describe the odor using a standardized lexicon of descriptors.[6] This can be done through a descriptive analysis where panelists rate the intensity of different odor attributes (e.g., "fruity-apple," "green," "sweet") on a scale (e.g., 0 = not perceptible, 5 = very strong).[6]

-

-

Odor Intensity and Threshold Determination:

Instrumental Analysis Protocol: Gas Chromatography-Mass Spectrometry/Olfactometry (GC-MS/O)

Objective: To separate and identify the volatile components of the fragrance and correlate them with their specific odors.

Materials and Equipment:

-

Gas chromatograph coupled with a mass spectrometer and an olfactometry port (sniffer port).[9][10]

-

Helium carrier gas

-

Appropriate GC column (e.g., non-polar or medium-polar capillary column)

-

Test fragrance sample, diluted in a suitable solvent (e.g., ethanol)

-

Humidified air supply for the olfactometry port[11]

Procedure:

-

Sample Injection:

-

Inject a small volume (e.g., 1 µL) of the diluted fragrance sample into the GC injector port.

-

-

GC Separation:

-

Set the GC oven temperature program to separate the volatile components based on their boiling points and polarity. A typical program might be:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase at 5°C/minute to 250°C.

-

Final hold: 5 minutes at 250°C.

-

-

-

MS and Olfactometry Detection:

-

The column effluent is split between the MS detector and the olfactometry port.[10]

-

The MS detector records the mass spectrum of each eluting compound, allowing for its identification by comparison to a spectral library.

-

Simultaneously, a trained sensory analyst sniffs the effluent from the olfactometry port and records the perceived odor character and intensity for each eluting compound.[9][11]

-

-

Data Analysis:

-

Correlate the retention times of the odor events from the olfactogram with the peaks in the chromatogram from the MS detector to identify the specific compounds responsible for the different aroma notes.

-

Stability Testing Protocol

Objective: To evaluate the stability of the fragrance component under various environmental conditions.

Materials:

-

Test fragrance component

-

Base material for application (e.g., cosmetic cream, ethanol-based solution)

-

Glass containers with airtight seals

-

Controlled environment chambers (e.g., ovens, humidity chambers, UV light cabinets)[12]

Procedure:

-

Sample Preparation:

-

Incorporate the fragrance component into the desired base material at a typical concentration (e.g., 0.5-2.0%).

-

Package the samples in the final intended packaging or in inert glass containers.

-

-

Accelerated Stability Testing: [12][13]

-

Expose the samples to a range of stress conditions to simulate long-term storage:

-

Elevated Temperature: Store samples at different temperatures (e.g., 40°C, 50°C) for a period of 1 to 3 months.[13]

-

Freeze-Thaw Cycles: Subject samples to alternating cycles of freezing (e.g., -10°C for 24 hours) and thawing (room temperature for 24 hours) for at least three cycles.

-

Light Exposure: Expose samples to controlled UV and visible light to assess for photodegradation.[12]

-

-

-

Real-Time Stability Testing:

-

Store samples under normal, controlled conditions (e.g., 25°C and 60% relative humidity) for the intended shelf life of the product (e.g., 12, 24, 36 months).[12]

-

-

Evaluation:

-

At specified time points (e.g., 1, 2, 4, 8, and 12 weeks for accelerated testing), evaluate the samples for any changes in:

-

Odor: Sensory evaluation by a trained panel to detect any changes in scent profile or intensity.

-

Color and Appearance: Visual inspection for any discoloration or changes in clarity.

-

Chemical Composition: GC-MS analysis to identify any degradation products or changes in the concentration of the fragrance component.

-

-

Experimental Workflow

The following diagram outlines a typical workflow for the evaluation of a new fragrance component.

References

- 1. m.youtube.com [m.youtube.com]

- 2. sense-lab.co.uk [sense-lab.co.uk]

- 3. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]

- 4. Aroma Profile Analysis | Tentamus [tentamus.com]

- 5. scienomics.com [scienomics.com]

- 6. Odour Detection Methods: Olfactometry and Chemical Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. glsciences.eu [glsciences.eu]

- 9. osmotech.it [osmotech.it]

- 10. iltusa.com [iltusa.com]

- 11. Fragrance Stability Testing: Ensuring Product Longevity and Consumer Satisfaction - 🌿 MLAP Botanicals — Pure. Potent. Proven. [mlapbotanicals.com]

- 12. makingcosmetics.com [makingcosmetics.com]

- 13. m.youtube.com [m.youtube.com]

Application Notes and Protocols: 1-Hexylallyl Formate in Flavor Chemistry

Disclaimer: The compound "1-Hexylallyl formate" is not a standard recognized chemical name and does not appear in readily available chemical and flavor databases. The following application notes and protocols are based on the predicted characteristics and behavior of a hypothetical molecule with this name, drawing from established knowledge of structurally similar compounds such as hexyl formate, allyl esters, and other formate esters used in flavor chemistry.

Introduction to this compound in Flavor Chemistry

This compound is a hypothetical ester of formic acid with a "hexylallyl" alcohol. Structurally, this implies an alcohol with both hexyl and allyl functionalities. For the purpose of these notes, we will consider it as an ester that could potentially contribute a complex flavor profile, combining the fruity and green notes associated with hexyl and hexenyl esters with the pungent and sharp characteristics often found in allyl compounds. Its application in flavor chemistry would be as a novel flavor ingredient to impart unique sensory experiences in a variety of food and beverage products.

Predicted Sensory Profile: Based on its constituent chemical moieties, the sensory characteristics of this compound can be anticipated as a blend of the following attributes:

-

Fruity: Likely to possess notes of unripe and ripe fruits, similar to other formate and hexyl esters. Descriptors could include apple, pear, and plum.[1][2]

-

Green: The hexyl and allyl groups suggest green, grassy, and slightly waxy notes.[3][4]

-

Pungent/Spicy: Allyl compounds are known for their sharp, pungent, and sometimes irritating sensory effects, which could add a unique "lift" or spiciness to a flavor profile.

-

Ethereal: A light, volatile, and slightly sweet character is also possible.[5]

Quantitative Data of Structurally Related Flavor Compounds

Due to the absence of data for this compound, the following tables summarize key information for related, well-characterized flavor compounds to provide a comparative reference.

Table 1: Physicochemical and Sensory Properties of Hexyl Formate

| Property | Value | Reference |

| CAS Number | 629-33-4 | [1][6] |

| FEMA Number | 2570 | [1][6] |

| Molecular Formula | C7H14O2 | [6] |

| Molecular Weight | 130.19 g/mol | [6] |

| Boiling Point | 154 - 156 °C | [1] |

| Odor Profile | Fruity (apple, plum, banana), sweet, green. | [2][5] |

| Flavor Profile | Green, ethereal, unripe banana, plum skin. | [5] |

| Recommended Usage | Up to 4.0% in fragrance concentrate. | [7] |

Table 2: Sensory Properties of Representative Hexenyl Esters

| Compound | CAS Number | Odor Profile | Flavor Profile |

| (Z)-3-Hexenyl Hexanoate | 31501-11-8 | Fruity, green, waxy, pear, winey, tropical, grassy, pineapple.[4][8] | Green, fruity, fatty, tropical, pulpy, citrus.[4] |

| (Z)-3-Hexenyl Valerate | 35852-46-1 | Fruity, ripe apple or pear-like aroma.[9] | Not specified. |

| (Z)-3-Hexenyl Isobutyrate | 41519-23-7 | Fruity, green, apple, sweet. | Fruity, green, apple, sweet. |

Experimental Protocols

The following protocols are generalized for the synthesis and analysis of a novel formate ester like this compound.

3.1. Protocol for Synthesis of this compound via Fischer Esterification

This protocol describes a standard laboratory-scale synthesis of a formate ester from formic acid and the corresponding alcohol.

Materials:

-

1-Hexylallyl alcohol (hypothetical reactant)

-

Formic acid (excess)

-

Sulfuric acid (catalyst)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Organic solvent (e.g., diethyl ether or dichloromethane)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

-

Heating mantle and magnetic stirrer

Procedure:

-

In a round-bottom flask, combine one molar equivalent of 1-Hexylallyl alcohol with three molar equivalents of formic acid.

-

Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the alcohol weight) while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Add an equal volume of an organic solvent and wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize excess acid), and again with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solvent using a rotary evaporator.

-

The crude this compound can be purified by fractional distillation under reduced pressure.

3.2. Protocol for GC-MS Analysis of this compound in a Food Matrix

This protocol outlines the analysis of a volatile flavor compound in a food or beverage sample using headspace gas chromatography-mass spectrometry (HS-GC-MS).

Materials and Instrumentation:

-

Food or beverage sample

-

Internal standard (e.g., a deuterated ester or a different ester not present in the sample)

-

Sodium chloride

-

Headspace vials (20 mL) with magnetic crimp caps

-

GC-MS system equipped with a headspace autosampler

-

Capillary GC column suitable for flavor analysis (e.g., DB-5ms, HP-INNOWax)

Procedure:

-

Sample Preparation:

-

Weigh a precise amount of the homogenized food sample (e.g., 5 g) into a headspace vial.

-

Add a known amount of the internal standard solution.

-

Add sodium chloride (e.g., 1 g) to increase the volatility of the analytes ("salting out").

-

Immediately seal the vial with a crimp cap.

-

-

HS-GC-MS Analysis:

-

Place the vial in the headspace autosampler.

-

Headspace Parameters (example):

-

Incubation Temperature: 80°C

-

Incubation Time: 20 minutes

-

Injection Volume: 1 mL of the headspace gas

-

-

GC Parameters (example):

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 240°C at 5°C/min, and hold for 5 min.

-

-

MS Parameters (example):

-

Ion Source Temperature: 230°C

-

Electron Ionization (EI) Energy: 70 eV

-

Mass Scan Range: m/z 35-350

-

-

-

Data Analysis:

-

Identify the this compound peak based on its retention time and mass spectrum.

-

Quantify the compound by comparing the peak area of the analyte to that of the internal standard.

-

Visualizations

References

- 1. chemimpex.com [chemimpex.com]

- 2. olfactorian.com [olfactorian.com]

- 3. nbinno.com [nbinno.com]

- 4. (Z)-3-hexen-1-yl hexanoate, 31501-11-8 [thegoodscentscompany.com]

- 5. perflavory.com [perflavory.com]

- 6. cymitquimica.com [cymitquimica.com]

- 7. hexyl formate, 629-33-4 [thegoodscentscompany.com]

- 8. (Z)-3-hexen-1-yl hexanoate [flavscents.com]

- 9. Hexenyl valerate, (3Z)- | C11H20O2 | CID 5367682 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: GC-MS Analysis Protocol for Volatile Formate Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volatile formate esters are a class of organic compounds characterized by their significant vapor pressure at room temperature, making them amenable to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). These esters are prevalent in various fields, serving as flavor and fragrance components, industrial solvents, and potential biomarkers in biological systems. Accurate and sensitive quantification of volatile formate esters is crucial for quality control in manufacturing processes, environmental monitoring, and metabolic research. This application note provides a detailed protocol for the analysis of volatile formate esters using GC-MS, including sample preparation, derivatization, and instrument parameters.

Experimental Protocols

A successful GC-MS analysis of volatile formate esters hinges on proper sample preparation and the optimization of chromatographic and mass spectrometric conditions. Due to the high volatility of these compounds, techniques such as headspace sampling and solid-phase microextraction (SPME) are often employed to efficiently introduce the analytes into the GC system.[1][2][3] Furthermore, for the analysis of the parent formic acid, a derivatization step is often necessary to improve chromatographic behavior and detection sensitivity.[4][5][6]

Method 1: Headspace Solid-Phase Microextraction (HS-SPME) of Volatile Formate Esters

This method is suitable for the direct analysis of volatile formate esters present in a liquid or solid matrix.

Materials:

-